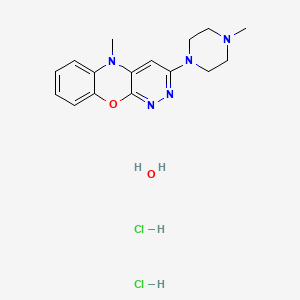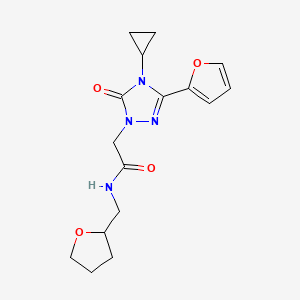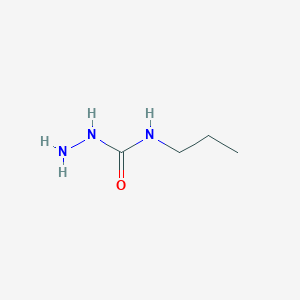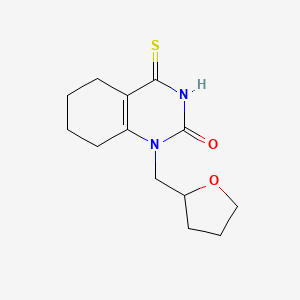![molecular formula C17H26N6O B2656544 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 1021094-00-7](/img/structure/B2656544.png)
3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a fascinating compound due to its complex structure and diverse applications. This organic molecule comprises several heterocyclic rings, making it significant in medicinal chemistry and biological studies. The intricate arrangement of piperidine and pyrazolopyrimidine rings contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazolo[3,4-d]pyrimidine and piperidine.
Coupling Reactions: The first step involves a coupling reaction between 1H-pyrazolo[3,4-d]pyrimidine and piperidine using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in an aprotic solvent such as DMF (dimethylformamide).
Introduction of the Side Chain: The intermediate product is then reacted with a bromoalkane to introduce the butanamide side chain.
Final Product Isolation: The crude product is purified using column chromatography or recrystallization to obtain the pure 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide.
Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale. Techniques such as automated batch reactors and continuous flow synthesis can be employed to increase yield and purity while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents like KMnO4 (potassium permanganate) can be used.
Reduction: Reduction can be carried out at the pyrazolopyrimidine ring using agents like LiAlH4 (lithium aluminum hydride).
Substitution: Nucleophilic substitution reactions can occur, particularly involving the amide group.
Common Reagents and Conditions:
Oxidation: KMnO4 in basic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium hydride (NaH) in aprotic solvents like THF (tetrahydrofuran).
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Conversion to reduced analogs with altered electronic properties.
Substitution: Substituted amides with potential variations in biological activity.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its unique reactivity patterns in organic synthesis.
Biology:
Investigated for its potential role in biological signaling pathways.
Studied as a ligand for various protein targets.
Medicine:
Explored for its potential therapeutic effects in treating conditions like inflammation and cancer.
Used as a scaffold in drug design for the development of new pharmaceutical agents.
Industry:
Utilized in the development of novel materials with specific chemical properties.
Applied in the synthesis of specialty chemicals and intermediates for other industrial applications.
Mechanism of Action
3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide exerts its effects through interactions with specific molecular targets. Its unique structure allows it to bind to protein kinases and other signaling proteins, modulating their activity. The pyrazolopyrimidine ring is particularly important for binding affinity, while the piperidine ring enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar compounds include those with a pyrazolopyrimidine core but different substituents, such as:
3-methyl-N-(2-(4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
3-methyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide
These compounds share similar pharmacophoric features but exhibit distinct biological activities due to differences in their side chains and ring systems.
Comparatively, 3-methyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is unique in its combination of stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-13(2)10-15(24)18-6-9-23-17-14(11-21-23)16(19-12-20-17)22-7-4-3-5-8-22/h11-13H,3-10H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHORYFSGYKLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2656462.png)
![2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2656463.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2656467.png)




![N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2656474.png)




